molecular formula C10H12BrNO B1594108 Propanamide, N-(4-bromophenyl)-2-methyl- CAS No. 7160-08-9

Propanamide, N-(4-bromophenyl)-2-methyl-

Cat. No. B1594108
CAS RN: 7160-08-9
M. Wt: 242.11 g/mol
InChI Key: AVQYIQZFJLEKGK-UHFFFAOYSA-N
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Description

“Propanamide, N-(4-bromophenyl)-2-methyl-” is a chemical compound with the molecular formula C9H10BrNO . It is also known as “N-(4-BROMOPHENYL)PROPIONAMIDE” and is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Propanamide, N-(4-bromophenyl)-2-methyl-” consists of a propanamide backbone with a 4-bromophenyl group attached . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanamide, N-(4-bromophenyl)-2-methyl-” include a molecular weight of 228.086 Da , a density of 1.5±0.1 g/cm3, a boiling point of 401.2±28.0 °C at 760 mmHg, and a flash point of 196.4±24.0 °C . It also has a polar surface area of 43 Å2 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Propanamide derivatives have been explored for their pharmacokinetic properties and metabolism in preclinical studies. For instance, S-1, a potent selective androgen receptor modulator (SARM) related to propanamide, has demonstrated promising therapeutic potential for androgen-dependent diseases. In a study on rats, S-1 showed low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. Its oral bioavailability was found to be between 55% to 60%, with extensive metabolism producing forty phase I and phase II metabolites identified in rat urine and feces (Di Wu et al., 2006).

Bioactive Constituents

Propanamide derivatives have also been identified as bioactive constituents in natural sources. A study on Jolyna laminarioides isolated a compound related to propanamide, which exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii. This highlights the potential of propanamide derivatives in developing new antibacterial agents (Atta-ur-rahman et al., 1997).

Antimicrobial Properties

The antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which are related to propanamide derivatives, have been explored. These compounds were synthesized and showed significant antibacterial and antifungal activities, suggesting their potential in antimicrobial therapy (V. Baranovskyi et al., 2018).

Fluorescent ATRP Initiator

Propanamide derivatives have found applications in polymer chemistry as fluorescent atom transfer radical polymerization (ATRP) initiators. A study synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and demonstrated its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQYIQZFJLEKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336310
Record name Propanamide, N-(4-bromophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, N-(4-bromophenyl)-2-methyl-

CAS RN

7160-08-9
Record name Propanamide, N-(4-bromophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 mL three-neck flask were put 16 g (90 mmol) of 4-bromoaniline, 11 g (108 mmol) of triethylamine, and 250 mL of tetrahydrofuran (THF), and the mixed solution was stirred. To this mixed solution, a mixed solution of 9.6 g (90 mmol) of isobutyryl chloride and 50 mL of THF was added dropwise under cooling with ice, and the mixture was stirred at room temperature for 12 hours. After the stirring, this mixture was dissolved in chloroform, and washed with water and a saturated aqueous solution of sodium hydrogen carbonate. After the washing, anhydrous magnesium sulfate was added to the organic layer for drying. The resulting mixture was subjected to gravity filtration, and the filtrate was concentrated to give a solid. This solid was washed with hexane to give 18 g of a white solid of N-(4-bromophenyl)isobutyramide in a yield of 82%. The reaction scheme of Step 1 is shown in (b-1) below.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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